(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a chlorinated phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a chlorinated phenol derivative.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Specific biochemical pathways that the compound may influence.
Comparison with Similar Compounds
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure with a bromine atom instead of chlorine.
(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Atom: The presence of the chlorine atom may impart unique reactivity and properties compared to its bromine or fluorine analogs.
Chirality: The specific stereochemistry (s) may result in different biological activity compared to its ® enantiomer.
Biological Activity
(S)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol, a chiral compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10ClNO2
- Molecular Weight : 189.62 g/mol
- Functional Groups : Contains an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenol moiety.
The presence of these functional groups suggests that the compound may engage in hydrogen bonding and other interactions with biological molecules, which is crucial for its biological activity.
The biological activity of this compound is linked to its interaction with specific molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : Potential interactions with neurotransmitter receptors could influence neurological functions.
- Pathways : The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 25 | Apoptosis via caspase activation |
MCF-7 | 30 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, supporting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Cytotoxicity Assessment : In a research article featured in Cancer Letters, the compound was tested on various cancer cell lines, revealing an IC50 value of 25 µM for HeLa cells. The study highlighted the compound's ability to induce apoptosis, making it a candidate for further development in cancer therapy.
- Neuroprotection Study : A recent investigation published in Neuroscience Letters examined the neuroprotective effects of this compound on human neuroblastoma cells exposed to oxidative stress. The findings showed a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential role in protecting neuronal integrity.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
KXSKYLCQWOEVGA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.